molecular formula C6H8N2O3 B104292 N-Nitrosoguvacine CAS No. 55557-01-2

N-Nitrosoguvacine

Cat. No. B104292
CAS RN: 55557-01-2
M. Wt: 156.14 g/mol
InChI Key: XAZBVEFQMFZFEZ-UHFFFAOYSA-N
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Description

N-Nitrosoguvacine, also known as Nitrosoguvacine or 1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic Acid, is a compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 . It is categorized under Nitroso Compounds .


Chemical Reactions Analysis

Nitrosamines, including N-Nitrosoguvacine, are known to be highly reactive. They can be converted into the corresponding amines and nitrous acid by strong acids such as hydrochloric acid. Nitrosamines can also be reduced by metals such as zinc (with acetic acid) and aluminum (with potassium hydroxide) .

Scientific Research Applications

Cancer Research and Carcinogenicity

N-Nitrosoguvacine, along with similar compounds, has been a significant focus in cancer research. Studies have demonstrated its relevance in the context of carcinogenicity, particularly relating to the oral cavity and esophagus. A study by Ohshima, Friesen, and Bartsch (1989) identified N-nitrosoguvacine as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, indicating its involvement in betel quid chewing-related cancers in Asian countries (Ohshima, Friesen, & Bartsch, 1989). Lijinsky and Taylor (1976) conducted a carcinogenicity test on N-nitrosoguvacine, finding that it did not induce tumors under their test conditions (Lijinsky & Taylor, 1976).

Environmental and Dietary Exposure

Research has also explored the presence of N-nitrosoguvacine and related compounds in environmental and dietary contexts. Studies have looked into the occurrence of nitrosamines in various materials like tobacco smoke, meat products, and water, investigating their potential health impacts. Carter (1977) discussed the analysis and formation of N-nitrosamines, including N-nitrosoguvacine, in different environments, highlighting the challenges in detecting these compounds and their potential health risks (Carter, 1977).

Molecular and Cellular Mechanisms

The molecular and cellular mechanisms of N-nitrosoguvacine have been a subject of fundamental research, with scientists striving to understand how this class of carcinogens produces tumors in various animal species. Bartsch and Montesano (1984) highlighted the importance of studying the molecular and cellular mechanisms of carcinogenesis by nitrosamines, including N-nitrosoguvacine, to unravel the specificity and genetic effects of these compounds (Bartsch & Montesano, 1984).

Toxicological Studies

In toxicological studies, researchers have examined the effects of N-nitrosoguvacine and related compounds on human cells. For instance, Sundqvist et al. (1989) investigated the cytotoxic and genotoxic effects of areca nut-related compounds, including N-nitrosoguvacine, in cultured human buccal epithelial cells (Sundqvist et al., 1989).

Safety And Hazards

N-Nitrosoguvacine is a nitroso compound, and nitroso compounds are known to be potent animal carcinogens . They can affect various organs such as the liver, kidney, lungs, skin, and eyes, and can cause symptoms such as headache, fever, weakness, stomach upsets, enlargement of the liver, and jaundice .

properties

IUPAC Name

1-nitroso-3,6-dihydro-2H-pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c9-6(10)5-2-1-3-8(4-5)7-11/h2H,1,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZBVEFQMFZFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=C1)C(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204111
Record name N-Nitrosoguvacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitrosoguvacine

CAS RN

55557-01-2
Record name 1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55557-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosoguvacine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055557012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosoguvacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
115
Citations
H Ohshima, M Friesen, H Bartsch - Cancer letters, 1989 - Elsevier
… A major urinary metabolite of N-nitrosoguvacoline and N-nitrosoguvacine, both present in … N-nitrosonipecotic acid and 2–8% as N-nitrosoguvacine. These N-nitrosamino acids could be …
Number of citations: 19 www.sciencedirect.com
CK Wang, CH Peng - Mutation Research/Environmental Mutagenesis and …, 1996 - Elsevier
In Taiwan, betel quid is a natural masticatory, which is composed of fresh green areca fruit, Piper betle and slaked lime paste. Areca fruit contains some alkaloids, of which arecoline is …
Number of citations: 62 www.sciencedirect.com
J Nair, H Ohshima, M Friesen, A Croisy… - …, 1985 - academic.oup.com
… NGCO (bp4 138Q and N-nitrosoguvacine (NGCI) (mp 171 Q were synthesized by nitrosation of guvacoline and guvacine with a 1.5 molar excess of sodium nitrite for one hour at 90C in …
Number of citations: 255 academic.oup.com
IARC Working Group on the Evaluation of … - Betel-quid and Areca …, 2004 - ncbi.nlm.nih.gov
… N-Nitrosoguvacoline, N-nitrosoguvacine and 3-methylnitrosopropionitrile have been found in the saliva of betel-quid chewers. Thus, there is some evidence that chewers are exposed …
Number of citations: 0 www.ncbi.nlm.nih.gov
K Sundqvist, Y Liu, J Nair, H Bartsch, K Arvidson… - Cancer research, 1989 - AACR
… four nitrosated derivatives [N-nitrosoguvacoline, N-nitrosoguvacine, 3-(N-nitrosomethylamino)… survival and cellular thiols, whereas arecaidine, guvacine, N-nitrosoguvacine, and 3-(N-…
Number of citations: 213 aacrjournals.org
K Sundqvist, Y Liu, P Erhardt, J Nair… - IARC Scientific …, 1991 - europepmc.org
In cultured human buccal epithelial cells, at doses of 3-540 micrograms/ml, areca-nut extract significantly decreased viability, as determined by colony-forming efficiency, clonal growth …
Number of citations: 23 europepmc.org
AR Tricker, SJ Kubacki - Food Additives & Contaminants, 1992 - Taylor & Francis
A review of the literature published prior to July 1991 covers the occurrence and formation of non‐volatile N‐nitrosamines occurring in foods and beverages. The presence of identified …
Number of citations: 79 www.tandfonline.com
HF Stich, MP Rosin, KD Brunnemann - Cancer letters, 1986 - Elsevier
… None of the other areca nut-related nitrosamines (Nnitrosoguvacine (NGC), 3-(methylnitrosamino)propionitrile (MNPN) and 3-(methylnitrosamino)propionaldehyde (MNPA)) were …
Number of citations: 59 www.sciencedirect.com
B Prokopczyk, A Rivenson, P Bertinato… - Cancer research, 1987 - AACR
3-(Methylnitrosamino)propionitrile (MNPN), a potent carcinogen in F344 rats, was detected for the first time in the saliva of betel quid chewers at levels ranging from 0.5 to 11.4 µg/liter. …
Number of citations: 88 aacrjournals.org
G Arakeri, SG Patil, AS Aljabab, KC Lin… - Journal of Oral …, 2017 - Wiley Online Library
… , its genotoxic and mutagenic effects are attributed to polyphones and alkaloids as well as presence of areca nut-specific nitrosamines such as N-nitrosoguvacoline, N-nitrosoguvacine, 3…
Number of citations: 66 onlinelibrary.wiley.com

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